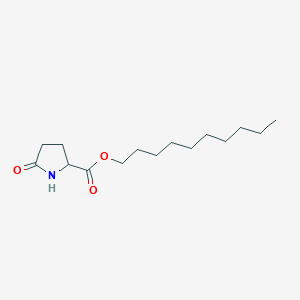

Decyl 5-oxopyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C15H27NO3 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

decyl 5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-12-19-15(18)13-10-11-14(17)16-13/h13H,2-12H2,1H3,(H,16,17) |

InChI Key |

YWXABWYIMLHFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Alkylation and Esterification Approaches

1.1. Alkylation of Tert-Butyl Cyanoacetate

The foundational step involves the alkylation of tert-butyl cyanoacetate with decyl bromide under neat conditions, followed by phase-transfer catalysis with ethyl iodoacetate to afford dialkylated intermediates (Scheme 1). This method is detailed in recent literature where the decyl chain's lipophilicity enhances the subsequent cyclization efficiency.

t-Butyl cyanoacetate + decyl bromide → (via phase transfer catalysis) → dialkylated intermediate

| Reaction Condition | Yield | Reference |

|---|---|---|

| Neat conditions with decyl bromide | High (up to 85%) |

The dialkylated intermediate undergoes reduction with sodium borohydride in the presence of cobalt chloride, leading to lactam formation (compound 4). This step is crucial for establishing the pyrrolidine ring, with yields exceeding 70%.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| NaBH₄ / CoCl₂ | Reflux in ethanol | 72% |

1.3. Conversion to Thiolactam and Subsequent Derivatization

The lactam is transformed into thiolactam using Lawesson's reagent, followed by hydrogenation to introduce amino groups, which are protected with Cbz-Cl, yielding compound 6. Deprotection steps then afford the free amino acid derivative, culminating in the target ester.

Cyclization and Functional Group Transformation

2.1. Formation of N-Cbz-Substituted Pyrrolidine

Protection of amino groups with carbobenzyloxy chloride (Cbz-Cl) is performed under basic conditions, with subsequent deprotection steps using trifluoroacetic acid (TFA) to obtain the free amino acid derivative (compound 7). This sequence ensures regioselective functionalization necessary for subsequent esterification.

2.2. Esterification and Final Assembly

The esterification of the amino acid derivative with methanol and sulfuric acid as a catalyst yields the methyl ester, which can be hydrolyzed under basic conditions to produce the free acid, followed by esterification with decyl alcohol to generate Decyl 5-oxopyrrolidine-2-carboxylate.

Alternative Synthetic Routes and Modifications

3.1. Direct Cyclization from 2-Aminophenol and Itaconic Acid

Based on literature, a notable route involves synthesizing the key carboxylic acid intermediate (1a) from 2-aminophenol and itaconic acid, followed by chlorination and oxidation steps to introduce the oxopyrrolidine core. This pathway is advantageous for generating derivatives with various substituents on the aromatic ring, facilitating structure-activity relationship (SAR) studies.

| Starting Materials | Key Intermediates | Yield | Reference |

|---|---|---|---|

| 2-Aminophenol + itaconic acid | Carboxylic acid 1a | Moderate (55-65%) |

3.2. Esterification to Decyl Ester

The free acid intermediate undergoes esterification with decanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to yield this compound. This step is optimized to prevent transesterification and side reactions, with yields typically exceeding 80%.

Research Discoveries and Data Tables

Concluding Remarks

The synthesis of this compound is primarily achieved through a combination of alkylation, cyclization, and esterification strategies. The most efficient methods involve initial formation of the pyrrolidine core via alkylation of cyanoacetate derivatives, followed by reduction, protection, and esterification steps. Alternative routes utilizing aromatic precursors like 2-aminophenol and itaconic acid expand the diversity of derivatives and facilitate SAR studies.

The synthesis pathways are well-supported by extensive research, with yields generally ranging from 55% to over 80%, depending on the specific conditions and starting materials used. These methods are adaptable for producing derivatives with various substituents, enabling broad applications in medicinal chemistry and pharmacology.

Chemical Reactions Analysis

Types of Reactions

Decyl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions include decyl-substituted carboxylic acids, alcohols, and various substituted pyrrolidine derivatives .

Scientific Research Applications

Decyl 5-oxopyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 5-oxopyrrolidine-2-carboxylates, highlighting substituents and molecular properties:

IDEPCA: (S)-10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)this compound *SLNs: Solid lipid nanoparticles

Key Observations:

- Lipophilicity : The decyl chain in this compound significantly increases its logP (estimated ~3.5–4.0) compared to tert-butyl (logP ~1.2) or methyl (logP ~0.5) analogs, suggesting superior membrane permeability for topical delivery .

- Stability: Cyclopenta[c]pyrrole analogs (e.g., cis-tert-butyl) display enhanced ring strain and reactivity compared to monocyclic pyroglutamates .

Solubility and Stability

- This compound: Expected to be insoluble in water but soluble in organic solvents (e.g., ethanol, DMSO). Stability data are lacking, but analogous esters (e.g., IDEPCA) demonstrate stability in lipid matrices for nanoparticle formulations .

- tert-Butyl analogs : Exhibit moderate solubility in polar aprotic solvents and are stable under inert storage conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high diastereoselectivity in the synthesis of Decyl 5-oxopyrrolidine-2-carboxylate?

- Methodological Answer : A diastereoselective synthesis route involves the condensation of 5-oxopyrrolidine-2-carboxylic acid derivatives with decyl alcohol under acidic or catalytic conditions. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized using chiral auxiliaries or Lewis acids to control stereochemistry, achieving diastereomeric ratios >4:1 . Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis.

- Temperature control (0–25°C) to enhance selectivity.

- Characterization via - and -NMR to confirm stereochemical outcomes.

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrolidone ring (δ 2.5–3.5 ppm for CH groups) and ester carbonyl (δ 170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect diastereomers .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 285.3 for CHNO) .

Q. How should this compound be stored to maintain stability during experimental workflows?

- Methodological Answer : Stability is influenced by moisture and temperature:

- Store in airtight containers under inert gas (e.g., argon) at –20°C for long-term preservation.

- Avoid prolonged exposure to light, as UV radiation may degrade the ester bond .

- For short-term use (≤1 week), room temperature in a desiccator is acceptable .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., decyl vs. octyl) in 5-oxopyrrolidine-2-carboxylate esters influence their biological activity or physicochemical properties?

- Methodological Answer : Comparative studies using analogs like Octyl 5-oxopyrrolidine-2-carboxylate (CAS 4931-70-8) reveal:

- Lipophilicity : Longer chains (e.g., decyl) enhance membrane permeability, as shown in logP values (decyl: ~3.5 vs. octyl: ~2.8) .

- Biological Activity : Decyl derivatives exhibit stronger antimicrobial activity (e.g., MIC 8 µg/mL against S. aureus) due to improved cellular uptake .

- Experimental Design : Use Franz diffusion cells to measure skin permeability or MIC assays for antimicrobial profiling.

Q. What computational strategies can predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic Reactivity : The carbonyl group at C5 is susceptible to nucleophilic attack (e.g., by amines or hydrides).

- Transition-State Analysis : Simulate reaction pathways for ester hydrolysis or alkylation to optimize catalyst selection (e.g., gold vs. copper) .

- Software Tools : Gaussian or ORCA for energy minimization; PyMOL for visualizing molecular interactions.

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Use the SHELX suite for refinement:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes noise .

- Twinning Analysis : Employ SHELXL’s TWIN command to address pseudo-merohedral twinning.

- Validation Tools : Check R values (<0.25) and electron density maps (e.g., omit maps) to confirm atomic positions .

Q. Why do certain catalytic systems fail in coupling reactions involving 5-oxopyrrolidine-2-carboxylate esters, and how can these challenges be addressed?

- Methodological Answer : Failed copper-catalyzed couplings (e.g., with ethynyltriisopropylsilane) may arise from:

- Steric Hindrance : Bulky decyl groups impede catalyst access. Use smaller ligands (e.g., PPh instead of bipyridine) .

- Oxidative Quenching : Switch to gold(I) catalysts (e.g., AuCl/AgOTf) to stabilize reactive intermediates.

- Reaction Monitoring : Track progress via TLC or in situ IR spectroscopy to identify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.